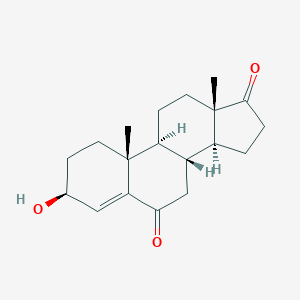
3-Hydroxyandrost-4-ene-6,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyandrost-4-ene-6,17-dione, also known as 6-OXO, is a synthetic androstenedione derivative. It is a potent aromatase inhibitor and has been extensively studied for its potential use in the treatment of various medical conditions.
Mecanismo De Acción
3-Hydroxyandrost-4-ene-6,17-dione works by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels and an increase in androgen levels. This mechanism of action makes it useful in the treatment of various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase testosterone levels, decrease estrogen levels, and improve muscle mass and strength. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxyandrost-4-ene-6,17-dione in lab experiments include its potent aromatase inhibitory effects, its ability to increase testosterone levels, and its anti-inflammatory and antioxidant effects. However, its limitations include its potential for liver toxicity and its potential to interfere with other medications.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxyandrost-4-ene-6,17-dione. These include further studies on its potential use in the treatment of breast cancer, gynecomastia, male infertility, and hypogonadism. Additionally, further studies on its potential for liver toxicity and its potential to interfere with other medications are needed. Finally, studies on its potential use as a performance-enhancing drug in athletes should also be conducted.
Conclusion:
In conclusion, this compound is a synthetic androstenedione derivative that has been extensively studied for its potential use in the treatment of various medical conditions. Its potent aromatase inhibitory effects, ability to increase testosterone levels, and anti-inflammatory and antioxidant effects make it a promising candidate for further study. However, its potential for liver toxicity and its potential to interfere with other medications should also be taken into consideration. Further studies on its potential use in the treatment of breast cancer, gynecomastia, male infertility, and hypogonadism, as well as its potential use as a performance-enhancing drug in athletes, are needed.
Métodos De Síntesis
The synthesis of 3-Hydroxyandrost-4-ene-6,17-dione involves the conversion of androstenedione to this compound through a series of chemical reactions. This process involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
3-Hydroxyandrost-4-ene-6,17-dione has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-estrogenic effects, which make it useful in the treatment of breast cancer and gynecomastia. It has also been studied for its potential use in the treatment of male infertility and hypogonadism.
Propiedades
| 18386-45-3 | |
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,11-14,20H,3-8,10H2,1-2H3/t11-,12-,13-,14-,18+,19-/m0/s1 |
Clave InChI |
ARAPFCZLRWLJAA-LZBOESDWSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C[C@H](CC[C@]34C)O |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |
Sinónimos |
3-hydroxyandrost-4-ene-6,17-dione 3-OH-androstene-6,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





